![molecular formula C13H16N6 B6164512 1,1'',5,5''-TETRAMETHYL-1H,1'H,1''H-4,3':5',4''-TERPYRAZOLE CAS No. 1159939-35-1](/img/structure/B6164512.png)
1,1'',5,5''-TETRAMETHYL-1H,1'H,1''H-4,3':5',4''-TERPYRAZOLE
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Overview
Description
“1,1’‘,5,5’‘-Tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” is a chemical compound with the molecular formula C13H16N6 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1,1’‘,5,5’‘-Tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” consists of a pyrazole ring substituted with four methyl groups . The exact spatial arrangement of these groups would require further analysis, such as X-ray crystallography or NMR spectroscopy .Safety and Hazards
The safety information available indicates that “1,1’‘,5,5’‘-Tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions for “1,1’‘,5,5’‘-Tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” could involve further exploration of its potential applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities . Therefore, “1,1’‘,5,5’‘-Tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” could be a potential candidate for pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of the compound “1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Ongoing research aims to elucidate these effects, which will provide valuable insights into the potential applications of this compound .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole” is an important area of study. Factors such as pH, temperature, and the presence of other molecules can significantly affect the behavior of the compound .
As our understanding of this compound grows, it may open up new avenues for therapeutic intervention .
properties
IUPAC Name |
4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-8-10(6-14-18(8)3)12-5-13(17-16-12)11-7-15-19(4)9(11)2/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCBBDQWKKVTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2)C3=C(N(N=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole | |
CAS RN |
1159939-35-1 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159939-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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